

A Comparative Guide to SEC-HPLC Analysis for ADC Purity and Aggregation

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Compound of Interest

Compound Name: SG3400 delate(Mal-amido-PEG8)

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Size Exclusion Chromatography with High-Performance Liquid Chromatography (SEC-HPLC) is an indispensable analytical technique for characterizing Antibody-Drug Conjugates (ADCs). It is primarily employed to assess purity by separating and quantifying high molecular weight species (aggregates) and low molecular weight fragments from the main monomeric ADC. This guide provides a comparative overview of different SEC-HPLC methodologies and columns, supported by experimental data, to aid in the selection of optimal analytical strategies for ADC development and quality control.

The inherent hydrophobicity of the cytotoxic payloads in ADCs often leads to non-specific interactions with traditional SEC stationary phases, resulting in poor peak shape, inaccurate quantification of aggregates, and compromised resolution.^{[1][2]} This guide highlights the importance of selecting appropriate columns and optimizing mobile phase conditions to mitigate these challenges.

Comparative Analysis of SEC-HPLC Columns

The choice of an SEC-HPLC column is critical for achieving accurate and reproducible results in ADC analysis. Modern columns are designed with hydrophilic surface chemistries to minimize secondary hydrophobic interactions.^{[1][3]} Below is a comparison of different SEC columns based on their performance in analyzing ADCs.

Column	Particle Size (µm)	Pore Size (Å)	Key Performance Characteristics for ADC Analysis	Reference
Agilent AdvanceBio SEC	2.7	300	Superior Performance: Consistently demonstrates sharp, symmetrical peaks for ADCs with minimal tailing, indicating reduced non-specific interactions.[1][3] Achieves baseline separation of aggregates, enabling accurate quantification.[1] [3] Outperforms older generation and some competitor columns, especially for hydrophobic ADCs.[1][4]	[1][3][4]
Agilent Bio SEC-3	3	300	Challenges with ADCs: Exhibits significant peak tailing and poor	[1][3]

			peak shape for ADCs due to hydrophobic interactions, making accurate quantification of aggregates difficult.[1][3] Suitable for monoclonal antibodies (mAbs) but not ideal for more hydrophobic ADCs.[1]
Competitor Column B	<2.7	N/A	Increased Secondary Interactions: Shows a loss of peak resolution compared to the AdvanceBio SEC column, likely due to different stationary phase chemistry.[4]

Competitor Column C	<2.7	N/A	Inferior Resolution: While providing a sharp monomer peak, the resolution of high molecular weight species is inferior to the AdvanceBio SEC column.[4]	[4]
Agilent AdvanceBio SEC	1.9	200	High Resolution & Throughput: The sub-2 µm particle size allows for faster separations without compromising high resolution, which is crucial for accurate quantitation of size variants.[5] [6] Shows better peak shape and resolution for both high and low molecular weight species compared to other vendor columns with similar particle sizes.[6]	[5][6]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable SEC-HPLC results. The following are generic protocols that can be adapted for specific ADC molecules and analytical needs.

Generic SEC-HPLC Protocol for ADC Aggregate Analysis

- **HPLC System:** A biocompatible HPLC or UHPLC system with a UV detector is recommended to prevent metal-ion-induced aggregation and sample adsorption.[7]
- **Column:** Agilent AdvanceBio SEC 300Å, 2.7 µm (or similar high-performance SEC column).
- **Mobile Phase:** 150 mM Sodium Phosphate, pH 7.4. The use of an aqueous mobile phase without organic modifiers is preferable to avoid altering the aggregation state of the ADC.[8] The pH of the mobile phase can influence resolution, with pH 7.4 often providing better dimer/monomer separation.[9]
- **Flow Rate:** 0.35 - 1.0 mL/min (isocratic elution).
- **Column Temperature:** 25-30°C.
- **Detection:** UV at 280 nm.
- **Injection Volume:** 5-10 µL of ADC sample at a concentration of approximately 1 mg/mL.[10]
- **Data Analysis:** Integrate the peak areas for high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.[10]

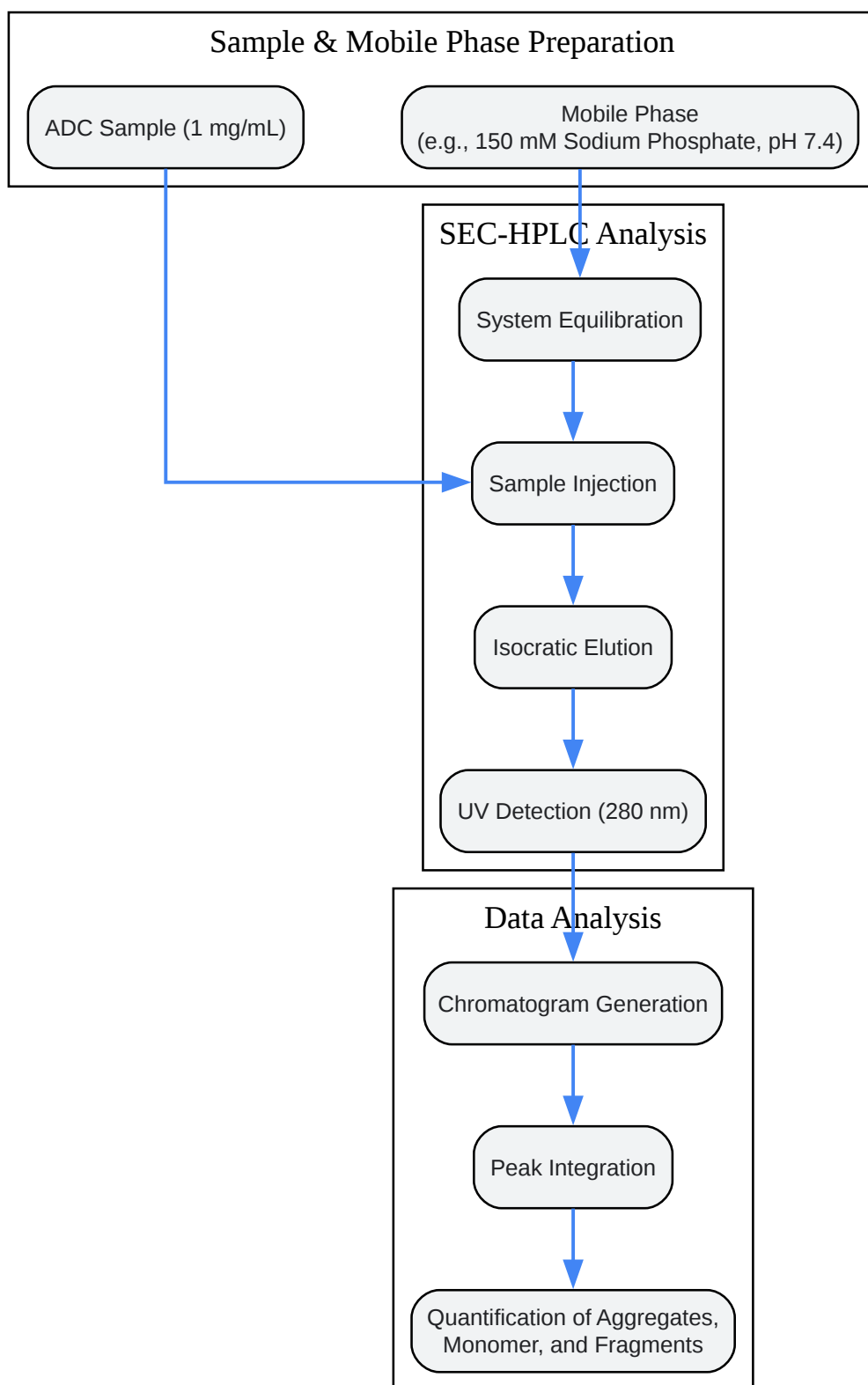
Protocol for ADC Analysis with Mobile Phase Optimization

For particularly hydrophobic ADCs that still exhibit peak tailing, the addition of a small amount of organic modifier to the mobile phase can be necessary to reduce secondary interactions.[2][11]

- Mobile Phase A: 150 mM Sodium Phosphate, pH 7.0
- Mobile Phase B: Acetonitrile or Isopropanol
- Gradient: An isocratic elution with a low percentage of Mobile Phase B (e.g., 5-15%) may be employed. The optimal percentage should be determined empirically to improve peak shape without inducing further aggregation.[\[7\]](#)

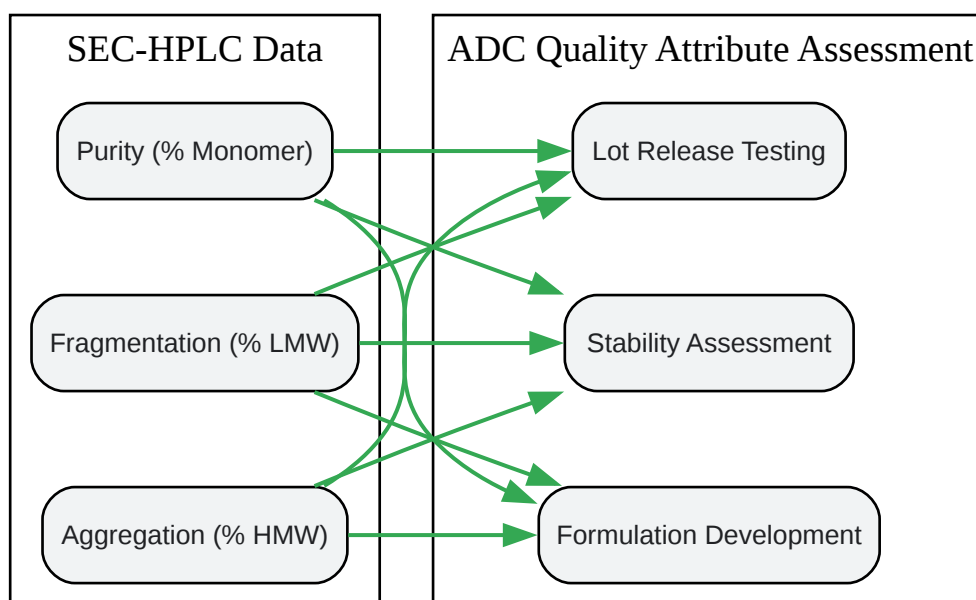
Mandatory Visualizations

To further clarify the experimental workflow and the significance of SEC-HPLC in ADC characterization, the following diagrams are provided.



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Caption: Experimental workflow for SEC-HPLC analysis of ADCs.



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Caption: Contribution of SEC-HPLC data to ADC quality assessment.

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